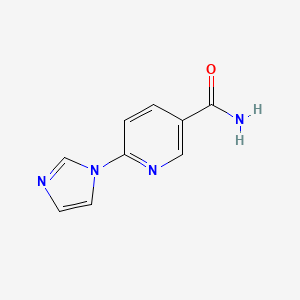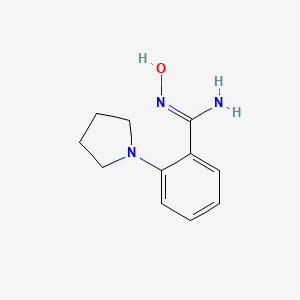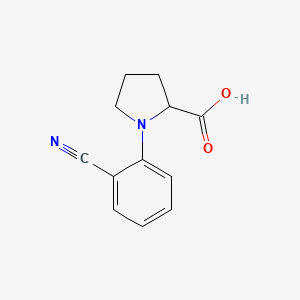
6-(1H-Imidazol-1-yl)nicotinamide
Overview
Description
6-(1H-Imidazol-1-yl)nicotinamide is a chemical compound with the CAS Number: 1097795-44-2 . It has a molecular weight of 188.19 and its linear formula is C9H8N4O .
Synthesis Analysis
The synthesis of imidazoles, including 6-(1H-Imidazol-1-yl)nicotinamide, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Molecular Structure Analysis
The InChI code of 6-(1H-Imidazol-1-yl)nicotinamide is 1S/C9H8N4O/c10-9(14)7-1-2-8(12-5-7)13-4-3-11-6-13/h1-6H, (H2,10,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
6-(1H-Imidazol-1-yl)nicotinamide has a molecular weight of 188.19 . Its linear formula is C9H8N4O .Scientific Research Applications
Drug Synthesis
6-(1H-Imidazol-1-yl)nicotinamide: is a compound that plays a significant role in the synthesis of drugs due to its imidazole ring. Imidazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties . This compound can be used as a precursor or intermediate in the synthesis of various drugs that target these biological activities.
Coordination Chemistry
In coordination chemistry, 6-(1H-Imidazol-1-yl)nicotinamide can act as a ligand to form coordination complexes with metals. These complexes have potential applications in catalysis, material science, and as models for biological systems .
Material Science
The imidazole ring in 6-(1H-Imidazol-1-yl)nicotinamide is beneficial in material science, particularly in the development of polymers and novel materials with specific electronic or photonic properties. Its ability to coordinate with metals can lead to the formation of metal-organic frameworks (MOFs) that have applications in gas storage, separation, and catalysis .
Biological Studies
As a structural analog of nicotinamide, 6-(1H-Imidazol-1-yl)nicotinamide can be used in biological studies to investigate the role of nicotinamide in various biochemical pathways, including those involved in energy metabolism and enzyme regulation .
Analytical Chemistry
In analytical chemistry, derivatives of imidazole, like 6-(1H-Imidazol-1-yl)nicotinamide , can be used as reagents or indicators due to their distinct chemical properties. They can participate in specific reactions that are useful for the qualitative or quantitative detection of other substances .
Chemical Synthesis
The compound is also valuable in chemical synthesis as a building block for the construction of more complex molecules. Its reactive sites allow for various chemical modifications, making it a versatile reagent for organic synthesis .
Each of these applications leverages the unique chemical structure of 6-(1H-Imidazol-1-yl)nicotinamide , which includes an imidazole ring—a five-membered heterocycle with two nitrogen atoms—that is known for its versatility in chemical reactions and biological interactions. The compound’s molecular weight is 188.19, and its linear formula is C9H8N4O . This analysis highlights the compound’s multifaceted role in advancing scientific research across various fields.
Future Directions
Imidazoles, including 6-(1H-Imidazol-1-yl)nicotinamide, are being deployed in a variety of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Mechanism of Action
Target of Action
Imidazole derivatives, in general, have been known to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Imidazole derivatives have been reported to show antimicrobial potential , suggesting they may interact with microbial proteins or enzymes to exert their effects.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives , it is likely that multiple pathways could be influenced.
Result of Action
Imidazole derivatives have been reported to show antimicrobial potential , suggesting they may inhibit the growth of microbes.
properties
IUPAC Name |
6-imidazol-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-9(14)7-1-2-8(12-5-7)13-4-3-11-6-13/h1-6H,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKWUBZTWRYMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-Imidazol-1-yl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Cyclohexylmethyl)amino]isonicotinic acid](/img/structure/B1386107.png)
![[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine](/img/structure/B1386110.png)


![4-[(2-Methylcyclohexyl)oxy]aniline](/img/structure/B1386117.png)
![1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1386118.png)





![(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B1386126.png)

![3-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1386128.png)